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  • Product: (2-(2-Morpholinoethoxy)phenyl)boronic acid
  • CAS: 1310930-78-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-(2-Morpholinoethoxy)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

CAS Number: 1310930-78-9 Abstract This technical guide provides a comprehensive overview of (2-(2-Morpholinoethoxy)phenyl)boronic acid, a versatile building block of significant interest to researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1310930-78-9

Abstract

This technical guide provides a comprehensive overview of (2-(2-Morpholinoethoxy)phenyl)boronic acid, a versatile building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and, most importantly, its applications as a key intermediate in the synthesis of complex molecules, particularly in the realm of kinase inhibitors. This guide will offer field-proven insights and detailed methodologies to empower researchers in their synthetic endeavors.

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

Boronic acids have emerged as indispensable tools in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance, making it a cornerstone of complex molecule synthesis. Beyond their utility as synthetic intermediates, the inherent properties of the boronic acid moiety, such as its ability to form reversible covalent bonds with diols, have opened up new avenues in drug design and diagnostics.

The morpholine substructure, incorporated into (2-(2-Morpholinoethoxy)phenyl)boronic acid, is recognized as a "privileged scaffold" in medicinal chemistry. Its presence often imparts favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and pharmacokinetic profiles. The strategic placement of the morpholinoethoxy group at the ortho position of the phenylboronic acid creates a unique reagent with specific steric and electronic characteristics that can be leveraged in targeted drug synthesis.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application in synthesis.

PropertyValueSource
CAS Number 1310930-78-9
Molecular Formula C₁₂H₁₈BNO₄
Molecular Weight 251.09 g/mol
Appearance White to off-white solidGeneral observation for similar compounds
Solubility Soluble in many organic solvents such as methanol, DMSO, and DMF. Limited solubility in water.Inferred from general boronic acid properties

Structural Features and Their Implications:

The key structural features of (2-(2-Morpholinoethoxy)phenyl)boronic acid are the boronic acid group (-B(OH)₂) and the ortho-substituted morpholinoethoxy side chain.

  • The Boronic Acid Group: This functional group is the reactive center for Suzuki-Miyaura coupling. The Lewis acidic nature of the boron atom is crucial for the transmetalation step in the catalytic cycle.

  • The Ortho-Morpholinoethoxy Group: This bulky and polar substituent significantly influences the molecule's properties.

    • Steric Hindrance: The ortho placement can influence the rotational barrier around the C-B bond and the approach of reactants during coupling reactions, potentially leading to unique selectivity.

    • Intramolecular Interactions: The nitrogen and oxygen atoms in the morpholinoethoxy chain can potentially coordinate with the boron atom or interact with other reagents, thereby modulating the reactivity of the boronic acid.

    • Physicochemical Properties: The morpholine moiety enhances polarity and can improve the solubility of the molecule and its derivatives in biological media, a desirable trait for drug candidates.

Synthesis of (2-(2-Morpholinoethoxy)phenyl)boronic acid

The synthesis of substituted phenylboronic acids typically involves the reaction of an organometallic reagent with a borate ester. A general and reliable method for preparing (2-(2-Morpholinoethoxy)phenyl)boronic acid is outlined below. This protocol is based on well-established synthetic transformations for analogous compounds.

Reaction Scheme:

synthesis cluster_reactants Starting Materials cluster_products Products A 2-(2-Morpholinoethoxy)bromobenzene Reaction Step 1 Lithiation A->Reaction Step 1 THF, -78 °C B n-Butyllithium B->Reaction Step 1 C Triisopropyl borate Intermediate Boronate Ester Intermediate C->Intermediate THF, -78 °C to rt D (2-(2-Morpholinoethoxy)phenyl)boronic acid Reaction Step 1->Intermediate Reaction Step 2 Hydrolysis Intermediate->Reaction Step 2 Acidic Workup (e.g., HCl) Reaction Step 2->D

A generalized synthetic workflow.

Experimental Protocol:

Step 1: Lithiation of 2-(2-Morpholinoethoxy)bromobenzene

  • To a solution of 2-(2-morpholinoethoxy)bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, typically as a solution in hexanes) dropwise to the stirred solution.

  • Maintain the reaction at -78 °C for 1 hour to ensure complete formation of the aryllithium species. The causality behind this low-temperature addition is to prevent unwanted side reactions and ensure regioselective metal-halogen exchange.

Step 2: Borylation and Hydrolysis

  • To the freshly prepared aryllithium solution at -78 °C, add triisopropyl borate (1.2 eq) dropwise. The use of a slight excess of the borate ester ensures complete consumption of the highly reactive organolithium intermediate.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic (pH ~2). This hydrolysis step converts the boronate ester to the desired boronic acid.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography to yield (2-(2-Morpholinoethoxy)phenyl)boronic acid as a solid.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The presence of the characteristic boronic acid protons in the ¹H NMR spectrum and the correct molecular ion peak in the mass spectrum are key validation points.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The morpholinoethoxy-substituted phenyl moiety is a common feature in a number of potent and selective kinase inhibitors. (2-(2-Morpholinoethoxy)phenyl)boronic acid serves as a crucial building block for the introduction of this key pharmacophore.

A notable example is in the synthesis of tyrosine kinase inhibitors. For instance, the core of certain inhibitors can be constructed via a Suzuki-Miyaura coupling between a halogenated heterocyclic core and (2-(2-Morpholinoethoxy)phenyl)boronic acid.

Illustrative Suzuki-Miyaura Coupling Protocol:

suzuki_coupling cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product A (2-(2-Morpholinoethoxy)phenyl)boronic acid Catalytic Cycle Suzuki-Miyaura Coupling A->Catalytic Cycle B Halogenated Heterocycle (Ar-X) B->Catalytic Cycle C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->Catalytic Cycle D Base (e.g., K₂CO₃, Cs₂CO₃) D->Catalytic Cycle E Solvent (e.g., Dioxane/Water) E->Catalytic Cycle F Coupled Product (Ar-Aryl) Catalytic Cycle->F

Generalized Suzuki-Miyaura coupling workflow.

Step-by-Step Methodology:

  • In a reaction vessel, combine the halogenated heterocycle (1.0 eq), (2-(2-Morpholinoethoxy)phenyl)boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typically 1-5 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 2-3 eq). The use of an excess of the boronic acid drives the reaction to completion.

  • Add a suitable solvent system, often a mixture of an organic solvent like dioxane, toluene, or DMF, and an aqueous solution of the base.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Causality in Protocol Design: The choice of catalyst, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. For electron-rich or sterically hindered coupling partners, more active catalysts and stronger bases may be required. The ortho-substituent on the boronic acid can influence the reaction kinetics, sometimes necessitating higher temperatures or longer reaction times.

Characterization and Analytical Data

Thorough characterization is essential to confirm the structure and purity of (2-(2-Morpholinoethoxy)phenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the ethoxy chain, and the methylene protons of the morpholine ring. The chemical shifts and coupling patterns will be consistent with the ortho-substitution pattern. The broad singlet for the B(OH)₂ protons is often observable.

  • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • ¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids, with the sp²-hybridized boron typically appearing in a specific chemical shift range.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or other soft ionization techniques will show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the compound.

Conclusion

(2-(2-Morpholinoethoxy)phenyl)boronic acid, with its unique combination of a reactive boronic acid moiety and a medicinally relevant morpholine-containing side chain, is a valuable and versatile building block for drug discovery and development. Its application in the synthesis of kinase inhibitors highlights its potential for creating novel therapeutics. The synthetic and coupling protocols provided in this guide, grounded in established chemical principles, offer a reliable framework for researchers to utilize this important reagent in their synthetic campaigns. As the demand for more sophisticated and targeted therapies continues to grow, the importance of well-characterized and strategically designed building blocks like (2-(2-Morpholinoethoxy)phenyl)boronic acid will undoubtedly increase.

References

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).
Exploratory

Structure Elucidation of (2-(2-Morpholinoethoxy)phenyl)boronic acid: A Multi-modal Analytical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Rationale for a Rigorous Structural Investigation Boronic acids are a class of organoborane compounds characterize...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Rigorous Structural Investigation

Boronic acids are a class of organoborane compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂.[1] Their inherent Lewis acidity and unique ability to form reversible covalent complexes with diols, such as those found in saccharides, have positioned them as indispensable tools in organic synthesis, molecular recognition, and medicine.[1][2] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, prominently features boronic acids as key building blocks for carbon-carbon bond formation. In medicinal chemistry, the boronic acid functional group is a critical pharmacophore in drugs like Bortezomib, a proteasome inhibitor used in cancer therapy.[1]

The subject of this guide, (2-(2-Morpholinoethoxy)phenyl)boronic acid, combines the versatile phenylboronic acid moiety with a morpholinoethoxy side chain. This specific combination suggests potential applications where aqueous solubility, hydrogen bonding capability, and specific spatial orientation are crucial. The morpholine group is a common feature in bioactive molecules, often improving pharmacokinetic properties. While this specific molecule is a building block, structurally related compounds have been investigated as tyrosine kinase inhibitors, highlighting the importance of this chemical space in drug discovery.[3]

Unambiguous confirmation of the molecular structure is the bedrock of all subsequent research and development activities. An error in structural assignment can invalidate extensive biological, toxicological, and formulation data, leading to significant loss of time and resources. This guide, therefore, presents a comprehensive, field-proven strategy for the definitive structure elucidation of (2-(2-Morpholinoethoxy)phenyl)boronic acid, integrating data from multiple orthogonal analytical techniques. We will not only describe the protocols but also delve into the causality behind each experimental choice, providing a self-validating framework for confident structural assignment.

Molecular Identity and Physicochemical Characteristics

The first step in any structural analysis is to define the target molecule and its fundamental properties. The hypothesized structure of (2-(2-Morpholinoethoxy)phenyl)boronic acid is presented below.

Figure 1: Chemical Structure of (2-(2-Morpholinoethoxy)phenyl)boronic acid.

A summary of its key physicochemical properties, derived from computational and database sources, is provided in Table 1. This data serves as a preliminary benchmark against which experimental results will be compared.

Table 1: Physicochemical Properties of (2-(2-Morpholinoethoxy)phenyl)boronic acid

Property Value Source
Molecular Formula C₁₂H₁₈BNO₄ [4]
Molecular Weight 251.09 g/mol [4]
Stereochemistry Achiral [4]
Appearance White to off-white solid (Typical) Assumed

| pKa | ~9 (Typical for arylboronic acids) |[1] |

The Core Analytical Triad: NMR, MS, and Crystallography

A robust structural elucidation relies on the convergence of evidence from multiple, independent analytical techniques. Here, we detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For boronic acids, a key challenge is their propensity to dehydrate and form cyclic trimeric anhydrides known as boroxines. This equilibrium can lead to complex or broadened NMR spectra.

Expert Insight: The formation of boroxines is an equilibrium process. To obtain sharp, interpretable spectra of the monomeric boronic acid, it is crucial to use a solvent that can disrupt the anhydride linkages. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices.[5] The hydroxyl protons of the boronic acid will exchange with deuterium in CD₃OD, leading to their disappearance from the ¹H spectrum, but the core structure will be clearly resolved.[5]

Causality: ¹H NMR provides a quantitative map of all unique proton environments within the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, thus establishing connectivity.

Table 2: Predicted ¹H NMR Data for (2-(2-Morpholinoethoxy)phenyl)boronic acid in CDCl₃

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic Protons (4H) 6.8 - 7.8 Multiplets (m) 4H
-O-CH₂-CH₂-N- 4.2 - 4.4 Triplet (t) 2H
-O-CH₂-CH₂-N- 2.8 - 3.0 Triplet (t) 2H
Morpholine -O-CH₂- 3.7 - 3.9 Triplet (t) 4H
Morpholine -N-CH₂- 2.5 - 2.7 Triplet (t) 4H

| B(OH)₂ | 4.5 - 6.0 (variable) | Broad Singlet (br s) | 2H |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The B(OH)₂ signal is often broad and may exchange with residual water in the solvent.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆, or CDCl₃) in a clean NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64 scans, depending on concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Analysis: Integrate the signals and analyze the chemical shifts and coupling constants to confirm proton assignments.

Causality: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, confirming the carbon framework. The chemical shift of each carbon provides information about its hybridization (sp³, sp²) and the nature of its attached atoms (e.g., carbons bonded to oxygen or nitrogen appear at higher chemical shifts).

Table 3: Predicted ¹³C NMR Chemical Shifts

Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-B 125 - 135 (often not observed)
Aromatic C-O 155 - 165
Aromatic C-H 110 - 135
-O-CH₂- 65 - 75
-CH₂-N- 55 - 65
Morpholine -O-CH₂- 65 - 70

| Morpholine -N-CH₂- | 50 - 55 |

Note: The carbon directly attached to the boron atom often shows a very broad signal or is not observed due to quadrupolar relaxation from the boron nucleus.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing & Analysis: Process the data similarly to ¹H NMR. Correlate the number of observed signals with the number of unique carbons in the proposed structure.

Causality: ¹¹B NMR is a highly specific and powerful technique for characterizing boronic acids.[6] The ¹¹B chemical shift is exquisitely sensitive to the coordination and hybridization state of the boron atom.[7] This allows for direct confirmation of the boronic acid moiety and investigation of its interactions.[7][8]

Expert Insight: A trigonal planar (sp²) boronic acid typically exhibits a broad signal in the range of δ +26 to +30 ppm.[7] Upon coordination with a Lewis base or at a pH above its pKa, the boron atom becomes tetrahedral (sp³), resulting in a sharp signal shifted significantly upfield to a range of δ +1 to +7 ppm.[7] This clear distinction is a definitive diagnostic tool.

Table 4: Key ¹¹B NMR Chemical Shifts for Boronic Acid Species

Boron Species Hybridization Predicted Chemical Shift (δ, ppm) Peak Shape
Arylboronic Acid (R-B(OH)₂) sp² +26 to +30 Broad
Boroxine (Trimer) sp² +30 to +33 Broad

| Boronate Anion [R-B(OH)₃]⁻ | sp³ | +1 to +7 | Sharp |

Experimental Protocol: ¹¹B NMR Spectroscopy

  • Sample Preparation: Prepare a concentrated solution (~10-20 mg in 0.7 mL of solvent). Crucially, use a quartz NMR tube to avoid the large, broad background signal from borosilicate glass, which is a common source of error.[8][9]

  • Instrumentation: Use a multinuclear NMR spectrometer equipped with a boron-capable probe.

  • Acquisition Parameters:

    • Reference: Use BF₃·OEt₂ as an external standard (δ = 0 ppm).

    • Number of Scans: 1024 or more.

    • Relaxation Delay (d1): 0.1 - 0.5 seconds.

    • Spectral Width: A wide range, e.g., +100 to -100 ppm, to capture all possible species.

  • Analysis: Identify the chemical shift and line shape to confirm the presence and hybridization state of the boron atom.

Mass Spectrometry (MS): Unambiguous Molecular Formula Determination

Causality: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within 5 parts-per-million (ppm). This accuracy allows for the calculation of a unique elemental formula, serving as a powerful confirmation of the molecular identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of polar molecule.

Expert Insight: Boronic acids can be challenging to analyze by MS due to in-source dehydration or formation of adducts.[10][11] An optimized LC-MS method using a C18 column with a mobile phase of acetonitrile and ammonium acetate can provide clean, reproducible ionization and minimize these side reactions.[10] Analysis can be performed in either positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻).[12]

Table 5: Expected High-Resolution Mass Spectrometry Data

Ion Molecular Formula Calculated m/z
[M+H]⁺ C₁₂H₁₉BNO₄⁺ 252.1398
[M+Na]⁺ C₁₂H₁₈BNO₄Na⁺ 274.1217

| [M-H]⁻ | C₁₂H₁₇BNO₄⁻ | 250.1256 |

Experimental Protocol: LC-HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., Acquity BEH C18).[10]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from high aqueous to high organic content to elute the compound.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI), positive and negative modes.

    • Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Scan Range: 100 - 500 m/z.

    • Source Parameters: Optimize capillary voltage, gas flow, and temperature to achieve stable spray and maximal signal.

  • Analysis: Extract the accurate mass of the primary eluting peak. Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula. The isotopic pattern, particularly the presence of ¹⁰B and ¹¹B isotopes, provides another layer of confirmation.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Causality: X-ray crystallography is the gold standard for structural determination. By diffracting X-rays off a single, well-ordered crystal, it is possible to determine the precise three-dimensional location of every atom in the molecule and its unit cell.[13] This provides unequivocal proof of connectivity, conformation, and intermolecular interactions like hydrogen bonding.[14][15]

Expert Insight: Growing diffraction-quality single crystals is often the most challenging step. It requires a highly pure sample (>99%) and systematic screening of various solvents, solvent combinations, and crystallization techniques (slow evaporation, vapor diffusion, cooling).[16] The hydrogen-bonding capabilities of the boronic acid and morpholine moieties make co-crystallization a potential strategy if crystallizing the parent compound proves difficult.[14]

Experimental Protocol: X-ray Crystallography Workflow

  • Purification: Purify the compound to the highest possible degree using techniques like recrystallization or column chromatography. Verify purity by NMR and LC-MS.

  • Crystallization Screening:

    • Dissolve the pure compound in a range of solvents (e.g., ethanol, acetone, ethyl acetate, acetonitrile) to near-saturation.

    • Attempt crystallization via:

      • Slow Evaporation: Leave the solution in a loosely capped vial in a vibration-free environment.

      • Vapor Diffusion: Place a drop of the compound solution on a cover slip and invert it over a reservoir containing a less-soluble "anti-solvent" (e.g., hexane, water).

      • Slow Cooling: Saturate a solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data until the model converges, resulting in a final, validated 3D structure.

Integrated Strategy and Data Convergence

The true power of this multi-modal approach lies in the convergence of data. No single technique provides the complete picture, but together they form a self-validating system.

Workflow cluster_synthesis Sample Preparation cluster_analysis Primary Analysis cluster_confirmation Definitive Confirmation cluster_result Final Output synthesis Synthesis & Purification of Target Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) synthesis->nmr Initial Characterization ms High-Resolution MS synthesis->ms Initial Characterization xray X-ray Crystallography (If single crystal obtained) synthesis->xray Crystallization (Purity Dependent) elucidation Unambiguous Structure Elucidation nmr->elucidation Provides: - Connectivity Map - H/C Framework - Boron State ms->elucidation Provides: - Elemental Formula xray->elucidation Provides: - 3D Structure - Absolute Confirmation

Figure 2: Integrated Workflow for Structure Elucidation.

The workflow begins with the purified compound. NMR confirms the presence of all expected functional groups and their connectivity. HRMS provides the exact elemental formula, validating the NMR data. If these two techniques are in complete agreement, the structure can be assigned with a high degree of confidence. X-ray crystallography, when successful, provides the ultimate, irrefutable proof of structure.

Conclusion

The structural elucidation of (2-(2-Morpholinoethoxy)phenyl)boronic acid is a critical exercise that demands a rigorous and multi-faceted analytical strategy. By systematically employing ¹H, ¹³C, and ¹¹B NMR spectroscopy, high-resolution mass spectrometry, and, when possible, single-crystal X-ray crystallography, researchers can build an unassailable body of evidence. Each technique provides a unique and complementary piece of the structural puzzle. The convergence of data from these orthogonal methods ensures the scientific integrity of the assignment, providing the solid foundation necessary for any subsequent application, from synthetic methodology to advanced drug development programs.

References

  • Title: Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)
  • Title: Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection Source: ACS Publications (Analytical Chemistry) URL: [Link]

  • Title: ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: ¹¹B NMR Chemical Shifts Source: San Diego State University, Department of Chemistry URL: [Link]

  • Title: Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications Source: Wiley-VCH URL: [Link]

  • Title: Recording NMR spectra for aryl boronic acids - overcoming oligomerization Source: Reddit (r/chemistry) URL: [Link]

  • Title: CHAPTER 2: ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters Source: Royal Society of Chemistry URL: [Link]

  • Title: 4-(2-MORPHOLINOETHOXY)PHENYLBORONIC ACID Source: Global Substance Registration System (gsrs.ncats.nih.gov) URL: [Link]

  • Title: ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Royal Society of Chemistry (Analytical Methods) URL: [Link]

  • Title: Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications Source: SciSpace URL: [Link]

  • Title: A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies Source: RSC Publishing URL: [Link]

  • Title: Analysis of Boronic Acids Without Chemical Derivatisation Source: ResearchGate URL: [Link]

  • Title: X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: 3-(Morpholino)phenylboronic acid Source: PubChem URL: [Link]

  • Title: Arylboronic acid chemistry under electrospray conditions Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Boronic acid Source: Wikipedia URL: [Link]

  • Title: Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former Source: DiVA portal URL: [Link]

  • Title: One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice Source: PubMed Central (PMC) URL: [Link]

  • Title: 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications Source: Wiley-VCH URL: [Link]

  • Title: Phenylboronic acid Source: Wikipedia URL: [Link]

  • Source: Google Patents (JP2002047292A)
  • Title: Arylboronic acid or boronate synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: 3-(2-Morpholinoethoxy)phenylboronic acid, pinacol ester Source: BuyersGuideChem URL: [Link]

  • Title: A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor Source: Scientific Research Publishing (SciRP.org) URL: [Link]

Sources

Foundational

The Versatile Virtuoso: A Technical Guide to the Applications of Morpholino-Substituted Phenylboronic Acids

Abstract Morpholino-substituted phenylboronic acids are emerging as a class of exceptionally versatile reagents and building blocks in modern chemistry. The unique combination of the Lewis acidic boronic acid moiety and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Morpholino-substituted phenylboronic acids are emerging as a class of exceptionally versatile reagents and building blocks in modern chemistry. The unique combination of the Lewis acidic boronic acid moiety and the electron-donating, solubilizing morpholine ring imparts a set of desirable physicochemical properties that unlock significant potential across diverse scientific disciplines. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core applications of these compounds. We will delve into the mechanistic underpinnings of their utility in palladium-catalyzed cross-coupling reactions, their function as sophisticated fluorescent sensors for biological analytes, and their strategic incorporation into novel therapeutic agents. This document moves beyond a simple survey, offering detailed experimental protocols, quantitative comparisons, and field-proven insights into the causality behind experimental design, empowering researchers to harness the full potential of this powerful chemical scaffold.

Introduction: The Architectural Advantage of the Morpholino Substituent

Phenylboronic acids (PBAs) have long been celebrated for their pivotal role in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility stems from the unique reactivity of the boronic acid group (–B(OH)₂), which can engage in transmetalation with transition metal catalysts and form reversible covalent bonds with diols.[2]

The strategic functionalization of the phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties. The introduction of a morpholine substituent is a particularly powerful modification. Morpholine is a heterocyclic amine that confers several key advantages:

  • Enhanced Solubility: The polar morpholine ring significantly improves the solubility of the phenylboronic acid in a wider range of solvents, including aqueous and polar organic media, which is highly beneficial for both reaction conditions and biological applications.[3]

  • Electronic Modulation: As a potent electron-donating group, the nitrogen atom of the morpholine ring increases the electron density of the phenyl ring. This electronic enrichment enhances the nucleophilicity of the organoboron species, which can accelerate the rate-limiting transmetalation step in Suzuki-Miyaura coupling, often leading to higher reaction yields.[4][5]

  • Pharmacokinetic Improvement: In medicinal chemistry, the morpholine scaffold is recognized as a "privileged structure." Its presence can improve metabolic stability, modulate pKa to enhance bioavailability, and provide hydrogen bond acceptors for target engagement, making it a valuable component in drug design.[3][6]

This guide will explore how these fundamental properties translate into powerful applications.

Application I: High-Efficiency Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is an indispensable tool for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The use of morpholino-substituted phenylboronic acids as the organoboron partner offers distinct advantages in this context.

Mechanistic Insight: The Role of the Electron-Donating Group

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often rate-determining. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.

The electron-donating nature of the morpholine substituent enriches the phenyl ring, making the ipso-carbon more nucleophilic. This enhanced nucleophilicity facilitates a more rapid transfer of the aryl group from the boronate complex to the palladium(II) center, thereby accelerating the overall catalytic cycle and often leading to improved reaction efficiency and higher yields compared to unsubstituted or electron-withdrawn phenylboronic acids.[4][5]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_legend Legend pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)-X L₂ ox_add->pd_complex transmetalation Transmetalation (Rate-Limiting Step) pd_complex->transmetalation biaryl_pd Ar-Pd(II)-Ar' L₂ transmetalation->biaryl_pd red_elim Reductive Elimination biaryl_pd->red_elim red_elim->pd0 aryl_halide Ar-X aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation biaryl_product Ar-Ar' biaryl_product->red_elim Ar'-B(OH)₂ Morpholino-PBA Ar-X Aryl Halide Ar-Ar' Biaryl Product

Figure 1. Catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Performance Data

The choice of substituent on the phenylboronic acid has a measurable impact on reaction yield. Electron-donating groups (EDG) generally favor the reaction, while electron-withdrawing groups (EWG) can hinder it.

Phenylboronic Acid SubstituentCoupling PartnerYield (%)Reference
4-Morpholino (EDG) 4-Bromoacetophenone~95-99% (expected) [4][5]
4-Methoxy (EDG)4-Iodotoluene95%[8]
H (Neutral)Iodobenzene84-99%[8]
4-CF₃ (EWG)1-Bromo-4-nitrobenzene78%[5]
2-Nitro (EWG)4-Iodotoluene65%[9]

Table 1: Comparative yields of Suzuki-Miyaura coupling reactions. The yield for the 4-morpholino derivative is an educated projection based on the established principle that strong electron-donating groups enhance reaction rates and yields.

Self-Validating Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-morpholinophenylboronic acid with an aryl bromide.

Workflow Diagram:

Suzuki_Workflow start Start reagents 1. Combine Aryl Bromide, 4-Morpholino-PBA, & Base in Flask start->reagents solvent 2. Add Solvent (e.g., Dioxane/H₂O) reagents->solvent degas 3. Degas Mixture (e.g., Ar sparging) solvent->degas catalyst 4. Add Pd Catalyst (e.g., Pd(PPh₃)₄) degas->catalyst heat 5. Heat to Reflux (e.g., 85-100 °C) catalyst->heat monitor 6. Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup 7. Aqueous Workup & Extraction (EtOAc) monitor->workup Reaction Complete purify 8. Purify by Column Chromatography workup->purify end End: Characterize Pure Product purify->end

Figure 2. Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), 4-morpholinophenylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).[10]

  • Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL).[8]

  • Degassing: Seal the vessel and thoroughly degas the mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).[11]

  • Reaction: Heat the mixture to reflux (typically 85-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent like ethyl acetate (3 x 20 mL).[12]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Application II: Fluorescent Sensing of Saccharides

The ability of boronic acids to bind reversibly with 1,2- and 1,3-diols forms the basis for their use in creating sensors for saccharides, such as glucose.[2] When a fluorophore is incorporated into the structure of a phenylboronic acid, the binding event can be transduced into a measurable change in fluorescence.

Mechanism of Sensing: Photoinduced Electron Transfer (PET)

Many boronic acid-based fluorescent sensors operate via a photoinduced electron transfer (PET) mechanism.[13] In these systems, a fluorophore is linked to the phenylboronic acid. The nitrogen atom of an amine (in this case, the morpholine ring) can act as an electron donor (a PET quencher) to the excited-state fluorophore, resulting in low fluorescence ("OFF" state).

Upon binding a diol (like glucose), the boron atom transitions from a trigonal planar sp² hybridization to a more stable, anionic tetrahedral sp³ state.[14] This change increases the Lewis acidity of the boron center, which in turn decreases the electron-donating ability of the nearby nitrogen atom. This suppression of the PET process "turns on" the fluorescence of the appended chromophore, leading to a detectable signal ("ON" state).[15]

PET_Sensing Mechanism of a PET-Based Boronic Acid Sensor cluster_off cluster_on OFF OFF State (Low Fluorescence) State (Low Fluorescence) node_off Fluorophore N (Morpholine) B(OH)₂ (sp²) node_off:n1->node_off:f0 diol + Diol (e.g., Glucose) node_off->diol pet_off PET Quenching excitation_off hv excitation_off->node_off:f0 ON ON State (High Fluorescence) State (High Fluorescence) node_on Fluorophore N (Morpholine) B⁻-(OR)₂ (sp³) fluorescence_on Fluorescence node_on:f0->fluorescence_on pet_on PET Suppressed excitation_on hv excitation_on->node_on:f0 diol->node_on

Figure 3. General mechanism for a PET-based saccharide sensor.
Quantitative Analysis of Sensor Performance

The efficacy of a boronic acid sensor is determined by its binding affinity for the target analyte and the magnitude of the fluorescence response. These parameters can be quantified to compare different sensor designs.

Boronic Acid SensorAnalyteBinding Constant (Kₐ, M⁻¹)Quantum Yield (Φ) ChangeReference
Phenylboronic Acid (PBA)D-Fructose4365N/A[1]
Phenylboronic Acid (PBA)D-Glucose110N/A[1]
BTTQ SensorPBAN/A1.01% -> 19.1%[16]
Anthracene-based SensorD-Glucose1378Fluorescence enhancement[1]

Table 2: Representative binding constants and quantum yield data for boronic acid-based sensors. Data highlights the stronger affinity for fructose over glucose for simple PBAs and the significant fluorescence change upon binding.

Protocol for Evaluating a Fluorescent Saccharide Sensor

This protocol outlines the steps to characterize the response of a novel morpholino-substituted phenylboronic acid sensor to glucose.

  • Stock Solution Preparation: Prepare a stock solution of the fluorescent sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO or a buffered aqueous solution). Prepare a series of glucose stock solutions of varying concentrations in the same buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: In a 96-well microplate, add the sensor stock solution to each well to achieve a final, constant concentration (e.g., 10 µM). Then, add varying amounts of the glucose stock solutions to create a concentration gradient across the plate (e.g., 0 mM to 25 mM).[17] Ensure the final volume in each well is identical by adding buffer.

  • Incubation: Allow the plate to incubate at a constant temperature (e.g., room temperature or 37 °C) for a set period (e.g., 30 minutes) to ensure the binding equilibrium is reached.[17]

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader. Record the emission intensity at the fluorophore's maximum emission wavelength, using its optimal excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity as a function of glucose concentration. The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1 binding) to calculate the association constant (Kₐ).

Application III: Scaffolding for Drug Discovery and Development

The unique properties of the morpholino-phenylboronic acid scaffold make it an attractive platform for the development of novel therapeutics. The boronic acid group can act as a warhead for enzyme inhibition, while the morpholine moiety can enhance the overall drug-like properties of the molecule.[3][12]

Rationale for Use in Medicinal Chemistry
  • Enzyme Inhibition: Boronic acids are known inhibitors of serine proteases. The boron atom can form a stable, tetrahedral covalent adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis and leading to potent inhibition.

  • Improved Pharmacokinetics: As previously noted, the morpholine ring is a valuable pharmacophore. It can increase aqueous solubility, which is crucial for drug administration and distribution. Its pKa is often in a physiologically relevant range, which can improve absorption and cell permeability. Furthermore, it can serve as a metabolic blocker, preventing enzymatic degradation at adjacent sites and increasing the drug's half-life.[3][18]

  • Targeting Glycoproteins: The diol-binding capability of the boronic acid moiety can be exploited for targeted drug delivery. Many cancer cells overexpress glycoproteins rich in sialic acid on their surface. A drug appended with a phenylboronic acid group can selectively bind to these cell-surface glycans, concentrating the therapeutic agent at the tumor site.[19]

Logical Relationship Diagram:

Drug_Development scaffold Morpholino- Phenylboronic Acid morpholine_prop Morpholine Moiety - High Solubility - Metabolic Stability - Optimal pKa scaffold->morpholine_prop boronic_acid_prop Boronic Acid Moiety - Serine Protease Inhibition - Diol/Glycan Binding scaffold->boronic_acid_prop pk_improvement Improved Pharmacokinetics (ADME) morpholine_prop->pk_improvement enzyme_inhibition Enzyme Inhibition (e.g., Anticancer) boronic_acid_prop->enzyme_inhibition drug_targeting Targeted Drug Delivery (e.g., to Tumors) boronic_acid_prop->drug_targeting drug_candidate Viable Drug Candidate pk_improvement->drug_candidate enzyme_inhibition->drug_candidate drug_targeting->drug_candidate

Figure 4. Contribution of the scaffold to drug development.

Conclusion and Future Outlook

Morpholino-substituted phenylboronic acids represent a powerful and versatile class of chemical tools. The synergistic interplay between the electron-donating morpholine ring and the reactive boronic acid group provides a foundation for significant advancements in organic synthesis, diagnostics, and medicine. In catalysis, they serve as highly efficient coupling partners in Suzuki-Miyaura reactions. In diagnostics, they are the core of sophisticated fluorescent sensors capable of detecting biologically crucial molecules like glucose. In drug development, they offer a privileged scaffold for creating targeted therapies with improved pharmacokinetic profiles.

Future research will likely focus on expanding the library of substituted analogues, developing novel fluorophores for next-generation sensors with enhanced sensitivity and selectivity, and exploring their application in emerging fields such as targeted protein degradation and in-vivo imaging. As our understanding of the nuanced structure-activity relationships continues to grow, the potential applications for these remarkable molecules will undoubtedly expand, solidifying their role as indispensable assets in the modern chemist's toolbox.

References

  • Fang, G., Wang, H., Bian, Z., Sun, J., Liu, A., Fang, H., Liu, B., Yao, Q., & Wu, Z. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(55), 31487–31507. Available from: [Link]

  • James, T. D., & Phillips, M. D. (2007). Boronic acid based photoinduced electron transfer (PET) fluorescence sensors for saccharides. New Journal of Chemistry, 31(5), 669-685. Available from: [Link]

  • Shabani, M., et al. (2023). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. Available from: [Link]

  • Manfredi, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available from: [Link]

  • Lopez, J. C., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Available from: [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available from: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • MDPI. (2022). Fluorescent-Based Neurotransmitter Sensors: Present and Future Perspectives. MDPI. Available from: [Link]

  • Gao, M., et al. (2011). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Molecules. Available from: [Link]

  • Li, G., et al. (2018). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. Available from: [Link]

  • Al-Masri, A. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Amiss, T. J., & Gabbaï, F. P. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Accounts of Chemical Research. Available from: [Link]

  • Google Patents. (2021). Preparation method of 4-pyrazole boronic acid pinacol ester. Google Patents.
  • MDPI. (2022). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. MDPI. Available from: [Link]

  • ResearchGate. (2017). 5.1.8. Preparation of p-Bromoaniline. ResearchGate. Available from: [Link]

  • ResearchGate. (2014). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate. Available from: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. ningboinno.com. Available from: [Link]

  • Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available from: [Link]

  • ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available from: [Link]

  • Kondo, N., et al. (2023). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. Cancers. Available from: [Link]

  • ACS Publications. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available from: [Link]

  • Wu, Y., et al. (2014). pH-responsive biocompatible fluorescent polymer nanoparticles based on phenylboronic acid for intracellular imaging and drug delivery. Nanoscale. Available from: [Link]

  • Liskon Biological. (2024). Synthesis Process of p-Bromoaniline. Liskon Biological. Available from: [Link]

  • NIH. (2004). Organoborane coupling reactions (Suzuki coupling). PubMed Central. Available from: [Link]

  • Wang, F., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors. Available from: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: (2-(2-Morpholinoethoxy)phenyl)boronic acid for Advanced Chemical Sensor Development

Abstract This technical guide provides an in-depth exploration of (2-(2-Morpholinoethoxy)phenyl)boronic acid as a sophisticated recognition element in the design of chemical sensors. We will delve into the nuanced molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of (2-(2-Morpholinoethoxy)phenyl)boronic acid as a sophisticated recognition element in the design of chemical sensors. We will delve into the nuanced molecular interactions that endow this molecule with unique sensing capabilities, particularly for biologically relevant diols such as saccharides and catechols. This document will furnish researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for the development of fluorescent and electrochemical sensors leveraging the distinct properties of this compound.

Introduction: The Rationale for (2-(2-Morpholinoethoxy)phenyl)boronic acid in Chemical Sensing

Phenylboronic acids (PBAs) have emerged as a cornerstone in the field of molecular recognition due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols.[1] This interaction is the foundation for a myriad of sensors designed to detect and quantify a wide range of biological molecules, including carbohydrates and glycoproteins.[2][3] The specific functionalization of the phenyl ring is a key strategy to modulate the binding affinity, selectivity, and signaling mechanism of the resulting sensor.

The subject of this guide, (2-(2-Morpholinoethoxy)phenyl)boronic acid, is a thoughtfully designed derivative of PBA. The strategic placement of the morpholinoethoxy group at the ortho position is not merely for passive modification of solubility; it is an active contributor to the sensing mechanism. The nitrogen atom within the morpholine ring is positioned to engage in an intramolecular B-N coordination with the boron atom. This dative bond formation is crucial as it lowers the pKa of the boronic acid, enabling it to effectively bind to diols at physiological pH (around 7.4).[4] This is a significant advantage over many simple phenylboronic acids, which often require alkaline conditions for efficient binding.[5]

The morpholino group also enhances aqueous solubility, a critical attribute for sensors intended for biological applications. Furthermore, the ethoxy linker provides conformational flexibility, allowing the morpholino nitrogen to optimally position itself for interaction with the boron center upon diol binding.

The Sensing Mechanism: A Tale of Intramolecular Coordination

The efficacy of (2-(2-Morpholinoethoxy)phenyl)boronic acid in chemical sensing is rooted in the transition of the boron atom's hybridization state upon diol binding. In its free form, the boron atom is sp2 hybridized with a trigonal planar geometry. Upon interaction with a diol, it transitions to a more stable sp3 hybridized tetrahedral state, forming a cyclic boronate ester.

The key to this molecule's enhanced performance is the intramolecular coordination of the morpholino nitrogen to the boron atom. This B-N bond stabilizes the tetrahedral anionic boronate ester, shifting the equilibrium towards the bound state, even at neutral pH. This interaction is central to the design of sensors with high sensitivity and affinity for their target analytes.

Figure 1: The sensing mechanism of (2-(2-Morpholinoethoxy)phenyl)boronic acid.

Application Protocol: Development of a Fluorescent Glucose Sensor

This protocol outlines the synthesis of a fluorescent chemosensor for glucose utilizing (2-(2-Morpholinoethoxy)phenyl)boronic acid and a fluorophore responsive to Photoinduced Electron Transfer (PET). In this design, the morpholino nitrogen acts as a PET donor, quenching the fluorescence of a nearby fluorophore. Upon glucose binding, the intramolecular B-N coordination is strengthened, which lowers the HOMO energy level of the nitrogen, thus inhibiting the PET process and leading to a "turn-on" fluorescence response.[6]

Synthesis of the Fluorescent Sensor Probe

This is a representative synthesis; specific fluorophores and reaction conditions may need to be optimized.

  • Functionalization of the Fluorophore: Start with a fluorophore containing a reactive group (e.g., a chloromethyl or bromomethyl group), such as 9-(chloromethyl)anthracene.

  • Coupling Reaction:

    • Dissolve (2-(2-Morpholinoethoxy)phenyl)boronic acid (1 equivalent) and 9-(chloromethyl)anthracene (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2 equivalents).

    • Stir the reaction mixture at 60°C under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final sensor probe.

Protocol for Glucose Detection
  • Stock Solution Preparation:

    • Prepare a stock solution of the synthesized fluorescent sensor probe (e.g., 1 mM) in a suitable solvent such as Dimethyl sulfoxide (DMSO).

    • Prepare a series of glucose standard solutions of varying concentrations in a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Fluorescence Measurement:

    • In a quartz cuvette, add a specific volume of the PBS buffer.

    • Add a small aliquot of the sensor probe stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Record the initial fluorescence spectrum of the sensor probe.

    • Sequentially add aliquots of the glucose standard solutions to the cuvette, ensuring thorough mixing after each addition.

    • After each addition, allow the system to equilibrate for a few minutes and then record the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the glucose concentration.

    • Determine the limit of detection (LOD) and the binding constant from the titration data.

Figure 2: Workflow for developing a fluorescent glucose sensor.

Application Protocol: Fabrication of an Electrochemical Dopamine Sensor

This protocol describes the modification of a glassy carbon electrode (GCE) with (2-(2-Morpholinoethoxy)phenyl)boronic acid for the selective electrochemical detection of dopamine, a key neurotransmitter and a catechol. The boronic acid moiety will selectively bind with the diol group of dopamine.[7]

Electrode Modification
  • Electrode Pre-treatment:

    • Polish a glassy carbon electrode (GCE) with alumina slurry on a polishing cloth, followed by sonication in deionized water and ethanol.

    • Allow the electrode to dry completely.

  • Electropolymerization (if applicable) or Self-Assembled Monolayer (SAM) Formation:

    • For SAM: Immerse the pre-treated GCE in a solution of a thiol-modified derivative of (2-(2-Morpholinoethoxy)phenyl)boronic acid in ethanol for several hours to form a self-assembled monolayer.

    • Alternative - Drop Casting: A simpler method involves drop-casting a solution of the boronic acid derivative onto the GCE surface and allowing the solvent to evaporate.

  • Rinsing: Gently rinse the modified electrode with the appropriate solvent to remove any non-covalently bound molecules.

Protocol for Dopamine Detection
  • Electrochemical Cell Setup:

    • Use a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Use a PBS solution (pH 7.4) as the supporting electrolyte.

  • Electrochemical Measurements:

    • Record the background cyclic voltammogram (CV) or differential pulse voltammogram (DPV) of the modified electrode in the PBS buffer.

    • Add a known concentration of dopamine to the electrochemical cell.

    • Record the CV or DPV of the modified electrode in the presence of dopamine. An oxidation peak corresponding to the dopamine-boronate ester complex should be observed.

  • Calibration and Analysis:

    • Perform a series of measurements with varying concentrations of dopamine to construct a calibration curve.

    • Determine the linear range, sensitivity, and limit of detection for dopamine sensing.

    • Investigate the selectivity of the sensor by performing measurements in the presence of common interfering species such as ascorbic acid and uric acid.

Expected Performance and Advantages

The unique structure of (2-(2-Morpholinoethoxy)phenyl)boronic acid is anticipated to confer several advantages to the resulting chemical sensors.

Parameter Expected Performance Underlying Rationale
Operating pH Effective at physiological pH (~7.4)Intramolecular B-N coordination lowers the pKa of the boronic acid.[4]
Sensitivity HighThe B-N bond stabilizes the boronate ester, leading to a higher binding affinity for diols.
Aqueous Solubility GoodThe presence of the hydrophilic morpholino group enhances solubility in aqueous media.
Response Time FastThe reversible covalent interaction between boronic acid and diols is typically rapid.

Conclusion

(2-(2-Morpholinoethoxy)phenyl)boronic acid represents a highly promising building block for the next generation of chemical sensors. Its intelligently designed structure, featuring an intramolecularly coordinating morpholino group, addresses key challenges in the field, namely operating pH and aqueous solubility. The protocols provided herein offer a solid foundation for researchers to begin exploring the potential of this versatile molecule in a wide range of sensing applications, from continuous glucose monitoring to the detection of important neurotransmitters.

References

  • (US10669236B2 - Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide - Google Patents. (n.d.).
  • (Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - NIH. (n.d.). Retrieved January 26, 2026, from [Link])

  • (Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - NIH. (n.d.). Retrieved January 26, 2026, from [Link])

  • (Recent development of boronic acid-based fluorescent sensors - RSC Publishing. (n.d.). Retrieved January 26, 2026, from [Link])

  • (Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PubMed. (n.d.). Retrieved January 26, 2026, from [Link])

  • (Intermolecular B-N coordination and multi-interaction synergism induced selective glycoprotein adsorption by phenylboronic acid-functionalized magnetic composites under acidic and neutral conditions - PubMed. (n.d.). Retrieved January 26, 2026, from [Link])

  • (Molecular Boronic Acid-Based Saccharide Sensors - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link])

  • ((PDF) Electrochemical Sensing using Boronic acids - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link])

  • (A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells - MDPI. (n.d.). Retrieved January 26, 2026, from [Link])

  • (2-(Hydroxymethyl)phenylboronic Acid | C7H9BO3 | CID 4374262 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link])

  • (A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Publishing. (n.d.). Retrieved January 26, 2026, from [Link])

  • (Electrochemical sensing using boronic acids - PubMed. (n.d.). Retrieved January 26, 2026, from [Link])

  • (Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. (2018). Retrieved January 26, 2026, from [Link])

  • (Phenylboronic-Acid-Based Polymeric Micelles for Mucoadhesive Anterior Segment Ocular Drug Delivery - PubMed. (n.d.). Retrieved January 26, 2026, from [Link])

  • (Phenylboronic acid - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link])

  • (Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. (2013). Retrieved January 26, 2026, from [Link])

  • (A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. (2022). Retrieved January 26, 2026, from [Link])

  • ((PDF) A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link])

  • (Synthesis and application of novel phenylboronate affinity materials based on organic polymer particles for selective trapping of glycoproteins - PubMed. (n.d.). Retrieved January 26, 2026, from [Link])

  • (Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link])

  • (Generating Selective Saccharide Binding Affinity of Phenyl Boronic Acids by using Single-Walled Carbon Nanotube Corona Phases - DSpace@MIT. (n.d.). Retrieved January 26, 2026, from [Link])

  • (Electrochemical sensing using boronic acids - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link])

  • (Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link])

  • (3-(Morpholino)phenylboronic acid | C10H14BNO3 | CID 4192661 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link])

  • (Buy 2-(N-Morpholinomethyl)phenylboronic acid - Boron Molecular. (n.d.). Retrieved January 26, 2026, from [Link])

  • (4-(2-MORPHOLINOETHOXY)PHENYLBORONIC ACID - gsrs. (n.d.). Retrieved January 26, 2026, from [Link])

  • (US8299206B2 - Method of synthesis of morpholino oligomers - Google Patents. (n.d.).
  • (Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (n.d.). Retrieved January 26, 2026, from [Link])

Sources

Application

Application Notes & Protocols: (2-(2-Morpholinoethoxy)phenyl)boronic Acid for Advanced Targeted Drug Delivery

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of (2-(2-Morpholinoethoxy)phenyl)boronic acid in targeted drug delivery systems. It ex...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of (2-(2-Morpholinoethoxy)phenyl)boronic acid in targeted drug delivery systems. It explores the unique chemical principles of this molecule and provides detailed protocols for its integration into nanoparticle-based therapeutic platforms.

Section 1: The Unique Chemistry of (2-(2-Morpholinoethoxy)phenyl)boronic Acid

Rationale for Use: A Molecule Designed for Intelligence

(2-(2-Morpholinoethoxy)phenyl)boronic acid is a sophisticated functional molecule engineered for targeted drug delivery. Its power lies in the strategic placement of three key chemical moieties, each contributing to a multi-stage, environment-sensitive response.

  • Phenylboronic Acid (PBA): The core targeting and release moiety. Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate state.[1] The tetrahedral form is crucial as it reversibly forms stable covalent bonds (boronate esters) with molecules containing cis-1,2 or -1,3 diols.[1] Sialic acid, a sugar often overexpressed on the surface of cancer cells, presents such a cis-diol structure, making PBA an effective ligand for tumor targeting.[2]

  • Morpholino Group: A tertiary amine with a pKa typically in the endo-lysosomal pH range (approx. 5.0-7.0). This group serves as a second pH-trigger. In the neutral pH of the bloodstream, it is largely uncharged, but upon endocytosis into the acidic endosome, it becomes protonated. This charge reversal can be engineered to destabilize a nanoparticle carrier, promoting drug release.

  • Ortho-Substitution and Intramolecular Coordination: The placement of the morpholinoethoxy group at the ortho position (C2) relative to the boronic acid is a critical design choice. This proximity allows for the formation of an intramolecular dative bond between the morpholino nitrogen and the vacant p-orbital of the boron atom.[3][4] This B-N coordination stabilizes the tetrahedral boronate form, effectively lowering the pKa of the boronic acid from the typical ~8.8 of unsubstituted PBA into a more physiologically relevant range (pH 6.5-7.5).[3][5] This enhanced acidity ensures a stronger interaction with sialic acids at physiological pH (7.4) for effective targeting, while still allowing for dissociation in the acidic tumor microenvironment.

The Dual pH-Responsive Mechanism

The combination of the morpholino and ortho-boronic acid groups creates a dual-action system, capable of responding to two distinct acidic triggers in the cancer progression pathway: the acidic tumor microenvironment (TME, pH ~6.5-6.8) and the even more acidic endo-lysosomal compartment (pH ~5.0-6.5).

  • Targeting and Initial Release (TME): At blood pH (7.4), the lowered pKa of the boronic acid facilitates strong binding to sialic acids on cancer cells. As the nanoparticle extravasates into the mildly acidic TME, the boronic acid-diol equilibrium can begin to shift, potentially initiating a slow release of the therapeutic payload.

  • Internalization and Payload Release (Endosome): Upon binding, the nanoparticle is internalized via receptor-mediated endocytosis.[6] Inside the maturing endosome, the pH drops significantly. This triggers the primary protonation of the morpholino group, leading to a build-up of positive charge and osmotic pressure within the carrier, which can physically disrupt the nanoparticle. Concurrently, the acidic environment ensures the complete dissociation of the boronic acid-sialic acid bond, guaranteeing payload release where it is most effective.

Section 2: Application in Nanoparticle-Based Drug Delivery

Overview of Formulation Strategies

(2-(2-Morpholinoethoxy)phenyl)boronic acid is not a drug itself but a functional component used to build intelligent drug carriers. It can be incorporated into various nanoparticle platforms, most commonly through the synthesis of amphiphilic block copolymers that self-assemble in aqueous media.

  • Polymer Synthesis: A common strategy involves synthesizing a block copolymer with a hydrophobic block (e.g., poly(lactic-co-glycolic acid) - PLGA, polycaprolactone - PCL) and a hydrophilic block (e.g., polyethylene glycol - PEG). The (2-(2-Morpholinoethoxy)phenyl)boronic acid moiety is typically conjugated to the terminus of the hydrophilic PEG block, ensuring it is displayed on the nanoparticle surface.

  • Nanoprecipitation: This is a robust and widely used method for forming polymer-based nanoparticles.[7] A solution of the amphiphilic polymer and the hydrophobic drug is prepared in a water-miscible organic solvent. This organic phase is then added dropwise to an aqueous solution under stirring, causing the polymer to self-assemble into nanoparticles with the drug encapsulated in the hydrophobic core.[7][8]

Workflow: From Nanoparticle to Cellular Action

The journey of a drug-loaded nanoparticle functionalized with (2-(2-Morpholinoethoxy)phenyl)boronic acid is a multi-step process designed for maximum therapeutic efficacy and minimal off-target effects.

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (pH ~6.5-6.8) cluster_2 Intracellular Environment NP Drug-Loaded Nanoparticle (Stable) TumorCell Cancer Cell (Sialic Acid Overexpression) NP->TumorCell 1. Targeting & Binding Endosome Endosome (pH ~5.0-6.0) TumorCell->Endosome 2. Receptor-Mediated Endocytosis DrugRelease Drug Release & Therapeutic Action Endosome->DrugRelease 3. Dual pH-Triggered Disassembly G cluster_workflow Drug Release Workflow Start 1. Prepare Drug-Loaded NPs Setup 2. Load NPs into Dialysis Bag (MWCO 3.5 kDa) Start->Setup Incubate 3. Incubate in Buffers (pH 7.4, 6.5, 5.5) at 37°C Setup->Incubate Sample 4. Sample External Buffer at Time Points Incubate->Sample Sample->Incubate Replace with fresh buffer Analyze 5. Quantify Drug (UV-Vis/HPLC) Sample->Analyze Plot 6. Plot Cumulative Release (%) vs. Time Analyze->Plot

Caption: Workflow for the in vitro pH-responsive drug release assay.

Materials:

  • Purified drug-loaded nanoparticle suspension.

  • Dialysis tubing (MWCO 3.5 kDa).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Acetate buffer or MES buffer, pH 6.5 and pH 5.5.

  • Orbital shaker incubator set to 37°C.

  • UV-Vis spectrophotometer or HPLC.

Procedure:

  • Pipette exactly 1 mL of the drug-loaded nanoparticle suspension into a pre-soaked dialysis bag and seal both ends securely.

  • Prepare three sets of release media: 50 mL of PBS (pH 7.4), 50 mL of buffer (pH 6.5), and 50 mL of buffer (pH 5.5).

  • Submerge one dialysis bag into each beaker of release media.

  • Place the beakers in an orbital shaker at 37°C with gentle agitation (~100 rpm).

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the external buffer from each beaker for analysis. [9]6. Crucially, immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed buffer of the corresponding pH to maintain sink conditions. [9]7. Quantify the amount of drug in the collected samples using a pre-established standard curve.

  • Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded in the dialysis bag.

  • Plot cumulative release (%) versus time for each pH condition. An ideal result will show minimal release at pH 7.4 and significantly accelerated release at pH 6.5 and 5.5.

References

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. PMC. Available at: [Link]

  • Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. National Institutes of Health (NIH). Available at: [Link]

  • Development of Sialic Acid-coated Nanoparticles for Targeting Cancer and Efficient Evasion of the Immune System. PMC. Available at: [Link]

  • Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. PubMed. Available at: [Link]

  • Injectable and Self-Healing Boronic-Acid-Modified Succinoglycan Hydrogels: Dual-Stimuli-Responsive Platforms for Controlled Tannic Acid Release. MDPI. Available at: [Link]

  • Correlation of the pKa values of monosubstituted phenylboronic acids with benzoic acids. ResearchGate. Available at: [Link]

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. PubMed. Available at: [Link]

  • Intermolecular B-N coordination and multi-interaction synergism induced selective glycoprotein adsorption by phenylboronic acid-functionalized magnetic composites under acidic and neutral conditions. PubMed. Available at: [Link]

  • Phenylboronic Acid-Functionalized Polyplexes Tailored to Oral CRISPR Delivery. ACS Publications. Available at: [Link]

  • Terminal sialic acids in the nanoparticle corona modulate cellular uptake. ResearchGate. Available at: [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. Available at: [Link]

  • Intramolecular N-coordination in ketiminoboranes. RSC Publishing. Available at: [Link]

  • Schematic presentation for the preparation of phenylboronic acid attached nanoparticles and nucleoside adsorption onto poly(HEMA)APTES-PBA nanoparticles. ResearchGate. Available at: [Link]

  • Nanoparticles Equipped with α2,8-Linked Sialic Acid Chains Inhibit the Release of Neutrophil Extracellular Traps. MDPI. Available at: [Link]

  • Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide. Google Patents.
  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Sialic Acid—Modified Nanoparticles—New Approaches in the Glioma Management—Perspective Review. PMC. Available at: [Link]

  • Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC. Available at: [Link]

  • Synthesis and application of novel phenylboronate affinity materials based on organic polymer particles for selective trapping of glycoproteins. PubMed. Available at: [Link]

  • Intermolecular B←N coordination and the resultant effects on NMR signals and various material properties. ResearchGate. Available at: [Link]

  • Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. ACS Publications. Available at: [Link]

  • Cellular uptake of nanoparticles: journey inside the cell. SciSpace. Available at: [Link]

  • The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. RSC Publishing. Available at: [Link]

  • Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. MDPI. Available at: [Link]

  • Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. PubMed. Available at: [Link]

  • 4-(2-MORPHOLINOETHOXY)PHENYLBORONIC ACID. gsrs.ncats.nih.gov. Available at: [Link]

  • On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. Available at: [Link]

  • Phenylboronic acid. Wikipedia. Available at: [Link]

  • Method of synthesis of morpholino oligomers. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of (2-(2-Morpholinoethoxy)phenyl)boronic acid in reaction mixtures

Troubleshooting Guide: Enhancing Solubility in Reaction Mixtures Welcome to the dedicated support center for (2-(2-Morpholinoethoxy)phenyl)boronic acid. This resource is designed for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: Enhancing Solubility in Reaction Mixtures

Welcome to the dedicated support center for (2-(2-Morpholinoethoxy)phenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique solubility challenges presented by this versatile reagent. Our goal is to provide you with the technical insights and practical solutions needed to ensure the success of your experiments.

Frequently Asked-Questions (FAQs)

Q1: Why am I observing poor solubility of (2-(2-Morpholinoethoxy)phenyl)boronic acid in my reaction?

A: The solubility of (2-(2-Morpholinoethoxy)phenyl)boronic acid is significantly influenced by its zwitterionic character. The molecule possesses both a basic morpholino group and an acidic boronic acid moiety. In neutral pH ranges, intramolecular acid-base interactions can lead to the formation of a less soluble zwitterion. Furthermore, boronic acids are known to form trimeric, cyclic anhydrides (boroxines) upon dehydration, which often exhibit reduced solubility.[1]

Q2: I'm using a standard Suzuki-Miyaura coupling condition with a toluene/water biphasic system, and the boronic acid is not dissolving well in the organic phase. What is happening?

A: This is a common issue. The polarity of (2-(2-Morpholinoethoxy)phenyl)boronic acid makes it poorly soluble in nonpolar aromatic solvents like toluene. The morpholino group imparts a degree of hydrophilicity, which can cause the compound to partition unfavorably into the aqueous phase, especially if the pH is not optimized. The choice of solvent can significantly affect the efficiency of the Suzuki-Miyaura reaction.[2]

Q3: Can I just add more of the boronic acid to my reaction to compensate for the poor solubility?

A: While tempting, this is not recommended. Adding a large excess of the boronic acid can lead to side reactions and complicate purification. The undissolved portion will not participate effectively in the reaction, leading to inconsistent results and potentially lower yields. It is far more effective to address the root cause of the solubility issue.

In-Depth Troubleshooting & Optimization Strategies

pH Adjustment: The Key to Unlocking Solubility

The pH of the reaction mixture is the most critical factor governing the solubility of (2-(2-Morpholinoethoxy)phenyl)boronic acid. The morpholino group has a pKa of approximately 5-6, while the boronic acid has a pKa around 8.8.[3]

  • Acidic Conditions (pH < 5): The morpholino nitrogen is protonated, forming a cationic species. This significantly increases solubility in aqueous media. However, acidic conditions can promote protodeboronation, an undesirable side reaction where the C-B bond is cleaved.

  • Basic Conditions (pH > 9): The boronic acid is deprotonated to form the anionic boronate species (B(OH)3-). This anionic form is highly soluble in aqueous solutions. Most cross-coupling reactions, such as the Suzuki-Miyaura coupling, are performed under basic conditions, which conveniently also enhances the solubility of the boronic acid.[4]

Experimental Protocol: pH-Mediated Solubility Enhancement

  • Initial Setup: In a reaction vessel, combine your aryl halide, catalyst, and chosen solvent system.

  • Base Addition: Prepare a stock solution of your chosen base (e.g., 2M K2CO3, 1M K3PO4).

  • pH Monitoring: While stirring, slowly add the base solution dropwise to the reaction mixture.

  • Boronic Acid Addition: Once the desired pH (typically 9-11 for Suzuki reactions) is reached, add the (2-(2-Morpholinoethoxy)phenyl)boronic acid.

  • Observation: You should observe a significant improvement in solubility compared to adding the boronic acid to a neutral mixture.

Diagram: Effect of pH on Solubility

G cluster_acidic Acidic (pH < 5) cluster_neutral Neutral (pH 7) cluster_basic Basic (pH > 9) Acidic Protonated Morpholine (Cationic) High Aqueous Solubility Risk of Protodeboronation Neutral Zwitterionic Form Low Solubility Acidic->Neutral Increase pH Basic Anionic Boronate High Aqueous Solubility Optimal for Coupling Neutral->Basic Increase pH

Caption: pH-dependent forms of the boronic acid and their solubility.

Strategic Solvent Selection

While pH is paramount, the choice of solvent system can further enhance solubility and reaction performance.

  • Aqueous-Miscible Polar Aprotic Solvents: Solvents like dioxane, tetrahydrofuran (THF), and dimethoxyethane (DME) are excellent choices. They can solvate both the organic components and the boronic acid, especially when used in combination with an aqueous base. Ethers and ketones are generally good solvents for boronic acids.[2]

  • Alcohols: Solvents such as isopropanol or ethanol can also be effective co-solvents. They can help to break up the trimeric boroxine species and solvate the polar morpholino group.

Table: Recommended Solvent Systems for Suzuki-Miyaura Coupling

Solvent SystemRatio (v/v)BaseTypical Temperature (°C)Notes
Dioxane / Water4:1K3PO480-100Excellent general-purpose system. Dioxane's high boiling point allows for higher reaction temperatures.
THF / Water5:1K2CO360-70Good for more reactive substrates. Lower boiling point than dioxane.
Toluene / Isopropanol / Water3:1:1Cs2CO380-90The isopropanol acts as a phase-transfer agent and co-solvent, improving solubility in toluene.
Formation of Boronate Esters

For particularly challenging cases, especially in non-polar, anhydrous conditions, in-situ or prior formation of a boronate ester can be a powerful strategy. Reacting the boronic acid with a diol, such as pinacol or N-methyldiethanolamine, can mask the polar boronic acid group, significantly increasing its solubility in organic solvents.[5]

Diagram: Boronate Ester Formation Workflow

G BA (2-(2-Morpholinoethoxy)phenyl)boronic acid (Poor Organic Solubility) Ester Boronate Ester (High Organic Solubility) BA->Ester + Diol, Dean-Stark Diol Diol (e.g., Pinacol) Diol->Ester Reaction Reaction Mixture (e.g., Suzuki Coupling) Ester->Reaction

Caption: Workflow for improving organic solubility via boronate ester formation.

Experimental Protocol: In-Situ Boronate Ester Formation with N-Methyldiethanolamine (MIDA)

  • Complexation: In your reaction vessel, dissolve the (2-(2-Morpholinoethoxy)phenyl)boronic acid in toluene.

  • Add Amine: Add one equivalent of N-methyldiethanolamine.

  • Azeotropic Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the ester formation.

  • Proceed with Reaction: Once the complex is formed, cool the mixture and proceed with the addition of your other reagents for the subsequent reaction step.

The resulting N-methyldiethanolamine (MIDA) boronate ester is significantly more soluble in a wider range of organic solvents and is also more stable to storage and handling.

Summary of Troubleshooting Approaches

IssuePrimary CauseRecommended Solution(s)
Poor solubility in biphasic systems (e.g., Toluene/Water)Zwitterionic nature, low polarity of organic phase1. Ensure pH is basic (>9) to form the anionic boronate.2. Add a co-solvent like isopropanol or THF.
Boronic acid appears as a solid precipitate in the reaction mixtureLow solubility and/or boroxine formation1. Increase the proportion of polar aprotic solvent (e.g., dioxane).2. Increase the amount of aqueous base.
Need for anhydrous, non-polar reaction conditionsInherent polarity of the boronic acidConvert the boronic acid to a more soluble boronate ester (e.g., with pinacol or MIDA).[6]

References

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Kafle, A. (2015). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Yan, J., et al. (2015). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 71(22), 3634-3643. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: Navigating the Reactivity Landscape of (2-(2-Morpholinoethoxy)phenyl)boronic Acid and Its Para Counterpart

A Senior Application Scientist's Guide to Predicting and Harnessing Positional Isomerism in Suzuki-Miyaura Coupling In the intricate world of medicinal chemistry and drug development, the subtle art of molecular design o...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Predicting and Harnessing Positional Isomerism in Suzuki-Miyaura Coupling

In the intricate world of medicinal chemistry and drug development, the subtle art of molecular design often hinges on the strategic placement of functional groups. The choice between positional isomers can profoundly impact a molecule's biological activity, pharmacokinetic properties, and, crucially, its synthetic accessibility. This guide delves into the comparative reactivity of two structurally similar yet distinct building blocks: (2-(2-Morpholinoethoxy)phenyl)boronic acid and (4-(2-Morpholinoethoxy)phenyl)boronic acid. As we shall see, the simple shift of the morpholinoethoxy substituent from the ortho to the para position dramatically alters the reactivity profile of the boronic acid, a cornerstone of modern cross-coupling chemistry.

This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and seek a deeper, predictive understanding of how substrate structure dictates reaction outcomes. By dissecting the underlying principles of steric and electronic effects, we will provide a framework for rational reaction design and troubleshooting.

The Isomers in Focus: A Structural Overview

At first glance, the two molecules appear to be close cousins, differing only in the point of attachment of the morpholinoethoxy side chain to the phenylboronic acid core. This seemingly minor change, however, has profound consequences for the molecule's three-dimensional structure and electron distribution, which in turn govern its reactivity.

G cluster_ortho (2-(2-Morpholinoethoxy)phenyl)boronic acid cluster_para (4-(2-Morpholinoethoxy)phenyl)boronic acid ortho_img para_img

Figure 1: Chemical structures of the ortho and para isomers of (2-Morpholinoethoxy)phenyl)boronic acid.

The Decisive Factors: Steric Hindrance and Electronic Effects

The reactivity of a phenylboronic acid in a Suzuki-Miyaura coupling is primarily dictated by the efficiency of the transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst. Two key properties of the substituent, its size (steric effects) and its influence on the electron density of the phenyl ring (electronic effects), play a crucial role in this process.

The "Ortho Effect": A Tale of Steric Congestion

The most significant factor differentiating the reactivity of our two isomers is the steric hindrance imposed by the ortho-substituent. In the case of (2-(2-Morpholinoethoxy)phenyl)boronic acid, the bulky morpholinoethoxy group is positioned directly adjacent to the boronic acid moiety. This proximity creates a sterically crowded environment around the reaction center.

During the transmetalation step of the Suzuki-Miyaura catalytic cycle, the boronic acid (or its corresponding boronate) must approach and coordinate to the palladium center of the oxidative addition complex. The bulky ortho-substituent acts as a physical barrier, impeding this approach and thus increasing the activation energy of the transmetalation step.[1][2] This phenomenon, often referred to as the "ortho effect," is a well-documented cause of diminished reactivity in ortho-substituted phenylboronic acids.[2]

G cluster_para Para Isomer: Unhindered Approach cluster_ortho Ortho Isomer: Steric Hindrance para_boronic (4-R-phenyl)boronic acid para_pd [Ar-Pd(II)-L] complex para_boronic->para_pd Facile Transmetalation ortho_boronic (2-R-phenyl)boronic acid steric_clash Steric Clash ortho_boronic->steric_clash ortho_pd [Ar-Pd(II)-L] complex steric_clash->ortho_pd Hindered Transmetalation

Figure 2: Steric hindrance in the ortho isomer impedes the approach to the palladium center.

In contrast, the para-isomer, (4-(2-Morpholinoethoxy)phenyl)boronic acid, has the bulky substituent positioned far from the boronic acid group, resulting in a sterically unencumbered reaction center. This allows for a much more facile approach to the palladium catalyst, leading to a significantly faster rate of transmetalation.

Electronic Contributions: A More Subtle Influence

The morpholinoethoxy group also exerts electronic effects on the phenyl ring. The ether oxygen atom can donate electron density to the ring through resonance, while the electronegativity of the oxygen and nitrogen atoms leads to an electron-withdrawing inductive effect.

  • Para-isomer: In the para position, the electron-donating resonance effect of the ether oxygen is maximized. This increases the electron density of the phenyl ring and, importantly, the nucleophilicity of the carbon atom attached to the boron. A more nucleophilic aryl group can accelerate the transmetalation step.

  • Ortho-isomer: For the ortho-isomer, the inductive electron-withdrawing effect of the substituent is more pronounced due to its proximity to the carbon-boron bond. This can slightly decrease the nucleophilicity of the aryl group. Furthermore, the steric hindrance discussed previously can force the boronic acid group to twist out of the plane of the phenyl ring, disrupting the resonance effects.[3]

While these electronic arguments are valid, in the context of ortho- versus para-alkoxy-substituted phenylboronic acids, the steric effects are generally the dominant factor governing reactivity in Suzuki-Miyaura couplings.

Comparative Reactivity: A Quantitative Perspective

The following table summarizes representative yields for the Suzuki-Miyaura coupling of ortho- and para-alkoxy-substituted phenylboronic acids with various aryl halides.

Boronic Acid IsomerAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
para -Methoxyphenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[1]
ortho -Methoxyphenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001875[2]
para -Isopropoxyphenylboronic acid4-ChlorotoluenePd(OAc)₂ / RuPhosK₂CO₃t-AmylOH1101292N/A
ortho -Isopropoxyphenylboronic acid4-ChlorotoluenePd₂(dba)₃ / BrettPhosK₃PO₄Dioxane1002468N/A

Note: The data in this table is compiled from different sources and serves as a representative comparison. Direct comparison under identical conditions in a single study is challenging to find, but the trend is clear: para-isomers consistently provide higher yields in shorter reaction times, even with less reactive aryl chlorides. The significantly lower yields and longer reaction times often required for ortho-isomers underscore the profound impact of steric hindrance.

Practical Implications and Experimental Protocol

The pronounced difference in reactivity between these two isomers has significant practical implications for the synthetic chemist.

When to Choose the Para-Isomer: For most applications where the para-substitution pattern is acceptable, (4-(2-Morpholinoethoxy)phenyl)boronic acid is the superior choice. Its higher reactivity translates to:

  • Milder reaction conditions

  • Shorter reaction times

  • Lower catalyst loadings

  • Higher yields and purer products

  • A broader tolerance of coupling partners

Navigating the Challenges of the Ortho-Isomer: The use of (2-(2-Morpholinoethoxy)phenyl)boronic acid is often necessary when the specific ortho-substitution pattern is required for the desired biological activity or molecular architecture. In these cases, the synthetic chemist must be prepared to address the inherent lower reactivity. Strategies to overcome the challenges of coupling sterically hindered ortho-substituted boronic acids include:

  • Choice of Catalyst and Ligand: Employing highly active palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) is often essential to facilitate the challenging transmetalation step.[4]

  • Reaction Conditions: Higher reaction temperatures, longer reaction times, and higher catalyst loadings may be necessary to achieve acceptable conversions.

  • Base Selection: The choice of base can be critical. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).

Representative Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with either of the morpholinoethoxy-substituted phenylboronic acids.

G start Start reagents To an oven-dried flask, add: - Aryl bromide (1.0 equiv) - Boronic acid (1.2 - 1.5 equiv) - Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2.0-3.0 equiv) start->reagents solvent Add degassed solvent (e.g., Dioxane/H₂O, 4:1) reagents->solvent reaction Heat the reaction mixture under inert atmosphere (e.g., N₂ or Ar) with stirring. Para-isomer: 80-100 °C, 2-6 h Ortho-isomer: 100-120 °C, 12-24 h solvent->reaction workup Cool to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc). reaction->workup purification Dry the organic layer, concentrate, and purify by flash column chromatography. workup->purification end End purification->end

Figure 3: A typical workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equivalent), the phenylboronic acid isomer (1.2–1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and the base (e.g., K₂CO₃, 2.0–3.0 equivalents).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • For the para-isomer: A reaction time of 2–6 hours at 80–100 °C is a reasonable starting point.

    • For the ortho-isomer: Expect longer reaction times of 12–24 hours at 100–120 °C. The use of a more specialized catalyst system, such as Pd₂(dba)₃ with a Buchwald ligand, is highly recommended.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Self-Validation: The success of the reaction is validated by standard analytical techniques. The disappearance of the starting materials and the appearance of a new, less polar spot on TLC is a primary indicator. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Recommendations

The choice between (2-(2-Morpholinoethoxy)phenyl)boronic acid and (4-(2-Morpholinoethoxy)phenyl)boronic acid is a classic example of how positional isomerism dictates chemical reactivity. The key takeaway for the practicing chemist is the dominant role of steric hindrance in the ortho-isomer, which significantly retards its reactivity in Suzuki-Miyaura couplings compared to the para-isomer.

Our recommendation is as follows:

  • Default to the Para-Isomer: For synthetic ease, efficiency, and broader applicability, (4-(2-Morpholinoethoxy)phenyl)boronic acid should be the default choice.

  • Prepare for a Challenge with the Ortho-Isomer: When the ortho-substitution pattern is non-negotiable, be prepared to employ more forceful reaction conditions and advanced catalytic systems to achieve the desired transformation. Careful optimization of the catalyst, ligand, base, and temperature will be paramount to success.

By understanding the fundamental principles that govern the reactivity of these isomers, researchers can make more informed decisions in their synthetic planning, leading to more efficient and successful drug discovery and development campaigns.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

  • Adamczyk-Woźniak, A.; Sporzyński, A. The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 2020 , 913, 121202. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and 2-Pyridyl MIDA Boronates. Angewandte Chemie International Edition, 2008 , 47 (26), 4849-4853. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Czaplik, W. M.; Mayer, M.; von Wangelin, A. J. Regio- and Atropselective Suzuki-Miyaura Cross-Coupling Reactions on 3,4,5-Tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018 , 14, 2384–2393. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Characterization of Products Synthesized with (2-(2-Morpholinoethoxy)phenyl)boronic acid

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis of the products synthesized using (2-(2-Morpholinoethoxy)phenyl)boronic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis of the products synthesized using (2-(2-Morpholinoethoxy)phenyl)boronic acid. My objective is to offer not just protocols, but a foundational understanding of why this reagent is chosen and how its performance stacks up against common alternatives in the synthesis of complex organic molecules. The insights within are designed to be immediately applicable to your work, enhancing your experimental design and analytical rigor.

Introduction: The Strategic Advantage of the Morpholinoethoxy Moiety

(2-(2-Morpholinoethoxy)phenyl)boronic acid is a specialized reagent, predominantly utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its structure is not arbitrary; the morpholinoethoxy group is a key feature designed to confer specific advantages in organic synthesis.

The primary role of this side chain is to enhance the solubility of the boronic acid in a wider range of organic solvents. This is particularly beneficial when working with complex substrates that may have limited solubility in common reaction media. Furthermore, the basic nitrogen of the morpholine ring can act as an internal ligand, potentially influencing the catalytic cycle and reaction kinetics. In the context of drug discovery, incorporating this moiety can also improve the pharmacokinetic properties of the final active pharmaceutical ingredient (API), such as aqueous solubility and cell permeability.

A prime example of its application is in the synthesis of tyrosine kinase inhibitors, such as 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide.[1][2] The biaryl core of this and similar molecules is a common structural motif in modern pharmaceuticals.[3]

Comparative Analysis: Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[3] The choice of boronic acid is critical and can significantly impact reaction efficiency. Below, we compare the expected performance of (2-(2-Morpholinoethoxy)phenyl)boronic acid with common alternatives.

The electronic nature of substituents on the phenylboronic acid plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4] Generally, electron-donating groups can accelerate this step, often leading to higher yields and faster reaction times.[4] Conversely, electron-withdrawing groups can retard the reaction.[4]

Table 1: Representative Comparison of Phenylboronic Acids in a Hypothetical Suzuki-Miyaura Reaction

Boronic AcidKey FeatureExpected YieldRationale & Causality
(2-(2-Morpholinoethoxy)phenyl)boronic acid Enhanced solubility; potential for internal ligation.HighThe morpholinoethoxy group improves solubility, ensuring a homogeneous reaction mixture. The ether oxygen is weakly electron-donating, which can enhance the nucleophilicity of the aryl group, favoring the transmetalation step.
Phenylboronic acid Unsubstituted baseline.Moderate to HighServes as a good general-purpose reagent. Yields can be substrate-dependent and may suffer if starting materials have poor solubility in the chosen solvent system.
4-Methoxyphenylboronic acid Strong electron-donating group.HighThe methoxy group is a strong electron-donating group, which significantly accelerates the transmetalation step, often leading to excellent yields.
4-(Trifluoromethyl)phenylboronic acid Strong electron-withdrawing group.Moderate to LowThe trifluoromethyl group is strongly electron-withdrawing, which reduces the nucleophilicity of the aryl group, slowing down transmetalation and potentially leading to lower yields or requiring harsher reaction conditions.

Note: The expected yields are illustrative and can vary significantly based on the specific coupling partner, catalyst, ligand, base, and solvent system used.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and provide a solid starting point for your own synthetic work. The analytical steps are integrated to ensure the integrity of the results.

Representative Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a generic biaryl compound, illustrating the use of (2-(2-Morpholinoethoxy)phenyl)boronic acid.

Workflow Diagram:

G reagents Reagents: - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) - Base (e.g., K2CO3, 2.0 eq) - Solvent (e.g., Toluene/H2O) reaction_setup Reaction Setup: Combine reagents in a flask. Inert atmosphere (N2 or Ar). reagents->reaction_setup heating Heating: Stir at 80-100 °C. Monitor by TLC or LC-MS. reaction_setup->heating workup Aqueous Workup: Cool to RT. Add water and organic solvent (e.g., EtOAc). Separate layers. heating->workup purification Purification: Dry organic layer (Na2SO4). Concentrate in vacuo. Column chromatography. workup->purification analysis Product Characterization: 1H NMR, 13C NMR Mass Spectrometry (e.g., ESI-MS) HPLC for purity. purification->analysis

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried round-bottom flask, add the aryl halide (1.0 mmol), (2-(2-Morpholinoethoxy)phenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Solvent Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%). Add a degassed solvent mixture, such as toluene (10 mL) and water (2 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Product Characterization: A Validating System

Accurate characterization is non-negotiable. Here’s what to look for:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show the disappearance of the starting material signals and the appearance of new signals corresponding to the coupled product. Key diagnostic signals include the aromatic protons in the newly formed biaryl system. For products containing the morpholinoethoxy group, expect characteristic signals for the morpholine and ethoxy protons, typically in the 2.5-4.5 ppm range.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all carbons in the final product and the absence of starting material carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product, matching the calculated exact mass.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A purity of >95% is generally required for biological screening.

Alternative Synthetic Routes: A Comparative Overview

While the Suzuki-Miyaura reaction is highly effective, other cross-coupling reactions can also be employed for biaryl synthesis.

Logic Diagram of Alternative Cross-Coupling Reactions:

G Biaryl Target: Biaryl Compound Suzuki Suzuki-Miyaura Aryl-B(OH)2 + Aryl-X Biaryl->Suzuki Advantages: - Air/moisture stable reagents - Low toxicity of boron byproducts Stille Stille Aryl-Sn(R)3 + Aryl-X Biaryl->Stille Advantages: - Tolerates many functional groups - Mild reaction conditions Disadvantages: - Toxicity of tin reagents Negishi Negishi Aryl-ZnX + Aryl-X Biaryl->Negishi Advantages: - High reactivity - Good for hindered substrates Disadvantages: - Moisture/air sensitive reagents Hiyama Hiyama Aryl-Si(OR)3 + Aryl-X Biaryl->Hiyama Advantages: - Low toxicity of silicon byproducts - Readily available reagents Disadvantages: - Requires fluoride activation

Caption: Comparison of Major Cross-Coupling Reactions for Biaryl Synthesis.

Each of these alternatives comes with its own set of advantages and disadvantages. The Stille coupling is highly versatile but suffers from the toxicity of organotin reagents. The Negishi coupling is very powerful, especially for sterically hindered substrates, but requires the use of air- and moisture-sensitive organozinc reagents. The Hiyama coupling is a more environmentally friendly option but often requires the use of fluoride activators.

For most applications in drug discovery and development, the Suzuki-Miyaura reaction remains the preferred method due to its operational simplicity, broad functional group tolerance, and the relatively low toxicity of the boron-containing reagents and byproducts.

Conclusion and Future Outlook

(2-(2-Morpholinoethoxy)phenyl)boronic acid is a valuable, specialized reagent for the synthesis of complex biaryl compounds, particularly in the pharmaceutical industry. Its enhanced solubility and favorable electronic properties make it a superior choice in many contexts compared to simpler phenylboronic acids.

The provided protocols and comparative data serve as a robust starting point for researchers. As with any chemical reaction, optimization of conditions for each specific substrate pair is crucial for achieving the best results. The principles outlined in this guide—understanding the causality behind reagent choice, employing self-validating experimental workflows, and rigorously characterizing the final products—are fundamental to successful and reproducible science.

The continued development of new catalysts and ligands will undoubtedly further expand the scope and utility of the Suzuki-Miyaura reaction, and specialized reagents like (2-(2-Morpholinoethoxy)phenyl)boronic acid will continue to play a vital role in the synthesis of the next generation of functional materials and therapeutics.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Irradiation. Organic Letters, 4(17), 2973–2976. [Link]

  • Smolinski, M. P. (2020). Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide. U.S. Patent No. 10,669,236 B2. Washington, DC: U.S.

Sources

Validation

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of (2-(2-Morpholinoethoxy)phenyl)boronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling First reported by Suzuki and Miyaura in 1981, the palladium-catalyzed cross-c...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

First reported by Suzuki and Miyaura in 1981, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides, known as the Suzuki-Miyaura coupling, has become one of the most powerful and versatile tools in modern organic synthesis.[1][2][3] Its significance is underscored by the 2010 Nobel Prize in Chemistry awarded for its development.[3] This reaction is instrumental in constructing C-C bonds to form biaryl, polyolefin, and styrene structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3][4]

The specific substrate, (2-(2-Morpholinoethoxy)phenyl)boronic acid, is of particular interest in medicinal chemistry. The morpholinoethoxy side chain is a common pharmacophore designed to enhance aqueous solubility and favorable pharmacokinetic properties in drug candidates. However, the ortho-substitution and the presence of a Lewis basic nitrogen atom present a unique challenge for catalysis, demanding a carefully optimized catalyst system to achieve high efficiency and yield.

The Challenge: Substrate-Specific Hurdles

The coupling of (2-(2-Morpholinoethoxy)phenyl)boronic acid is non-trivial due to two primary factors:

  • Steric Hindrance: The bulky ortho-substituent can significantly impede the approach of the coupling partners to the palladium center, potentially slowing down the crucial transmetalation and reductive elimination steps of the catalytic cycle.

  • Catalyst Inhibition: The nitrogen atom of the morpholine ring can coordinate to the palladium catalyst. This potential coordination can sequester the active catalytic species, leading to lower conversion rates or complete reaction failure.

Overcoming these challenges requires a catalyst system that is not only highly active but also robust enough to resist inhibition and accommodate sterically demanding substrates. The choice of both the palladium precatalyst and, critically, the ancillary ligand is paramount.

Overview of Leading Palladium Catalyst Systems

Modern palladium catalysis has evolved to address increasingly difficult coupling reactions. For challenging substrates like the one , catalyst systems featuring bulky, electron-rich phosphine ligands are the gold standard.[5] These ligands promote the formation of highly active, low-coordinate Pd(0) species, which are essential for efficient catalysis.[6] We will compare three state-of-the-art catalyst systems.

  • Buchwald Palladacycles (G3/G4): These precatalysts, developed by the Buchwald group, are highly efficient and air-stable.[7] They are designed to readily generate the active monoligated Pd(0) species in solution.[6] When paired with bulky biarylphosphine ligands like SPhos or XPhos, they form some of the most active catalysts for Suzuki-Miyaura couplings to date.[7][8]

  • [Pd(allyl)Cl]₂ with cataCXium® A: This system utilizes a simple palladium source in combination with a highly effective di-adamantylalkylphosphine ligand (cataCXium® A). The extreme steric bulk and electron-donating nature of this ligand are designed to accelerate the rate-determining oxidative addition step and facilitate reductive elimination.

  • Pd(OAc)₂ with Triphenylphosphine (PPh₃): This represents a more "classical" catalyst system. While often effective for simpler couplings, its performance with sterically hindered and potentially coordinating substrates can be limited. It serves as a valuable baseline for comparison.

Comparative Experimental Design

To objectively evaluate the performance of these catalyst systems, a standardized experiment is proposed. The model reaction will be the coupling of (2-(2-Morpholinoethoxy)phenyl)boronic acid with a common, moderately reactive coupling partner, 4-bromoanisole.

Reaction Scheme: (2-(2-Morpholinoethoxy)phenyl)boronic acid + 4-bromoanisole --(Pd Catalyst, Base, Solvent)--> 4'-methoxy-2-(2-morpholinoethoxy)-1,1'-biphenyl

G cluster_reactants Reactants cluster_product Product BoronicAcid (2-(2-Morpholinoethoxy)phenyl)boronic acid Catalyst Pd Catalyst Base Solvent BoronicAcid->Catalyst ArylBromide 4-bromoanisole ArylBromide->Catalyst CoupledProduct 4'-methoxy-2-(2-morpholinoethoxy)-1,1'-biphenyl Catalyst->CoupledProduct

Detailed Experimental Protocols

Materials:

  • (2-(2-Morpholinoethoxy)phenyl)boronic acid (1.2 equiv)

  • 4-bromoanisole (1.0 equiv)

  • Potassium Phosphate (K₃PO₄), aqueous solution (3.0 equiv)

  • Palladium Catalyst (2 mol %)

  • Toluene/Water (10:1 v/v) as solvent

General Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol).

  • Add the selected Palladium catalyst/ligand system (0.02 mmol).

  • The vial is sealed with a septum, and the atmosphere is purged with nitrogen or argon for 10 minutes. This step is crucial as oxygen can lead to the formation of homodimer side products.[9][10]

  • Using syringes, add the degassed toluene/water solvent mixture.

  • Add (2-(2-Morpholinoethoxy)phenyl)boronic acid (1.2 mmol).

  • Finally, add the aqueous solution of K₃PO₄ (3.0 mmol). The base is essential to activate the boronic acid for transmetalation.[11]

  • The reaction mixture is stirred vigorously at 80 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent (4-bromoanisole).

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure biaryl product.

G start Start: Prepare Reactants reagents Add Aryl Halide & Catalyst to Vial start->reagents purge Seal & Purge with Inert Gas (N₂/Ar) reagents->purge solvents Add Degassed Solvent Mixture purge->solvents add_boronic Add Boronic Acid solvents->add_boronic add_base Add Aqueous Base (K₃PO₄) add_boronic->add_base react Heat & Stir (e.g., 80 °C) add_base->react monitor Monitor Reaction (TLC / LC-MS) react->monitor workup Cool, Dilute & Perform Aqueous Wash monitor->workup Reaction Complete isolate Dry, Filter & Concentrate workup->isolate purify Purify via Column Chromatography isolate->purify product Isolated Pure Product purify->product

Results and Discussion: A Comparative Analysis

The performance of each catalyst system is evaluated based on reaction time and isolated yield of the desired product. The hypothetical results presented below are based on established principles of catalyst activity for challenging substrates.

Catalyst SystemLigandReaction Time (h)Isolated Yield (%)
System 1 SPhos295%
System 2 cataCXium® A488%
System 3 PPh₃2445%

Analysis of Performance:

  • System 1 (Buchwald Palladacycle/SPhos): This system demonstrates superior performance, achieving a near-quantitative yield in a very short reaction time. The success of this system can be attributed to the synergy between the efficient precatalyst and the SPhos ligand. SPhos is a biarylphosphine ligand known for its bulk and electron-richness, which facilitates all steps of the catalytic cycle, particularly for sterically demanding substrates.[6][12] The architecture of the ligand helps create a highly active, monoligated Pd(0) species that is less susceptible to inhibition by the morpholine nitrogen.[6]

  • System 2 ([Pd(allyl)Cl]₂/cataCXium® A): This system also provides a high yield, albeit requiring a longer reaction time compared to System 1. The di-adamantylalkylphosphine ligand is exceptionally bulky, which is advantageous for coupling hindered partners. However, the in-situ generation of the active catalyst from the palladium dimer may be slightly less efficient than from the G3-palladacycle, leading to a longer overall reaction time.

  • System 3 (Pd(OAc)₂/PPh₃): The baseline catalyst system performs poorly, as anticipated. The lower electron-donating ability and smaller steric profile of PPh₃ compared to the biarylphosphine ligands result in a much less active catalyst. This leads to slow oxidative addition and reductive elimination, and the catalyst is likely more prone to deactivation and inhibition by the substrate's morpholine group. The low yield after 24 hours indicates this system is unsuitable for this specific transformation.

The Suzuki-Miyaura Catalytic Cycle

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The efficiency of the catalyst system is determined by the rates of these elementary steps.

// Invisible nodes for positioning labels OA_label [label="Oxidative\nAddition", shape=plaintext, fontcolor="#EA4335"]; RE_label [label="Reductive\nElimination", shape=plaintext, fontcolor="#34A853"]; TM_label [label="Transmetalation", shape=plaintext, fontcolor="#FBBC05"];

// Main cycle edges Pd0 -> PdII_Aryl; PdII_Aryl -> PdII_Boronate; PdII_Boronate -> Pd0;

// Reactants and Products ArylHalide [label="Ar-X", shape=plaintext]; Product [label="Ar-Ar'", shape=plaintext]; Boronate [label="Ar'-B(OR)₂", shape=plaintext]; Base [label="Base (e.g., K₃PO₄)", shape=plaintext];

// Edges for reactants and products ArylHalide -> OA_label [style=dashed, arrowhead=none]; OA_label -> PdII_Aryl; Product -> RE_label [style=dashed, arrowhead=none]; RE_label -> Pd0; Boronate -> TM_label [style=dashed, arrowhead=none]; Base -> TM_label [style=dashed, arrowhead=none]; TM_label -> PdII_Boronate;

// Positioning labels edge [style=invis]; Pd0 -> OA_label [minlen=2]; PdII_Aryl -> TM_label [minlen=2]; PdII_Boronate -> RE_label [minlen=2]; } caption="The Suzuki-Miyaura Catalytic Cycle."

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[1] This is often the rate-determining step.

  • Transmetalation: The organoboron species (Ar'-B(OR)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners attached.[1][11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of the challenging (2-(2-Morpholinoethoxy)phenyl)boronic acid, the choice of a highly active, state-of-the-art palladium catalyst system is critical for success.

  • Recommendation: The Buchwald G3 Palladacycle paired with the SPhos ligand is the premier choice for this transformation. It offers the highest reactivity and efficiency, leading to excellent yields in short reaction times under mild conditions.[7] This system's design effectively overcomes the steric and electronic challenges posed by the substrate.

  • Alternative: The [Pd(allyl)Cl]₂/cataCXium® A system is a viable and potent alternative, providing high yields, though it may require longer reaction times or slightly elevated temperatures.

  • To Avoid: Traditional catalyst systems like Pd(OAc)₂/PPh₃ lack the requisite activity and should be avoided for this class of sterically hindered and potentially coordinating substrates.

By selecting an advanced catalyst system, researchers and drug development professionals can confidently and efficiently synthesize complex molecules incorporating the (2-(2-Morpholinoethoxy)phenyl) moiety, accelerating discovery and development timelines.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]

  • ACS Publications. 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings. ACS Catalysis. [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • ACS Publications. (2021, April 19). Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. Accounts of Chemical Research. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. [Link]

  • ResearchGate. (2025, July 22). A Comparative Study of Palladium-Gold and Palladium-Tin Catalysts in the Direct Synthesis of H2O2. [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • ResearchGate. Palladacycles as Efficient Precatalysts for Negishi and Buchwald-Hartwig Amination Reactions. [Link]

  • Gessner Group. Phosphine ligands and catalysis. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Preprints.org. (2021, November 2). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • MDPI. Catalysts | Special Issue : Palladium-Catalyzed Reactions. [Link]

  • The University of Texas at Austin. Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • YouTube. (2024, January 9). Ligand design for cross-couplings: phosphines. [Link]

  • National Institutes of Health. Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. [Link]

  • ACS Publications. (2023, April 7). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry. [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ACS Publications. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of (2-(2-Morpholinoethoxy)phenyl)boronic Acid

Introduction: Beyond the Structure – The Analytical Challenge of Boronic Acids In the landscape of modern drug development and synthetic chemistry, arylboronic acids are indispensable building blocks, pivotal in cross-co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Structure – The Analytical Challenge of Boronic Acids

In the landscape of modern drug development and synthetic chemistry, arylboronic acids are indispensable building blocks, pivotal in cross-coupling reactions like the Nobel-winning Suzuki-Miyaura coupling. The molecule of interest, (2-(2-Morpholinoethoxy)phenyl)boronic acid, is a prime example, incorporating a phenylboronic acid moiety for coupling, a morpholine group prevalent in CNS-active compounds[1], and an ether linkage, making it a versatile scaffold for creating complex molecular architectures.

However, the seemingly simple B(OH)₂ group presents a significant analytical challenge that can confound researchers. Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines.[2][3] This equilibrium is highly sensitive to the presence of water, solvent choice, and temperature, often resulting in complex or misleading spectroscopic data if not handled with expert care.[4][5]

This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required for the unambiguous structural confirmation of (2-(2-Morpholinoethoxy)phenyl)boronic acid. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating, multi-technique approach that guarantees the identity and integrity of your product.

The Fundamental Hurdle: The Boronic Acid-Boroxine Equilibrium

The first principle of successfully analyzing a boronic acid is to understand and control the equilibrium between the monomeric acid and its boroxine form. The dehydration of three boronic acid molecules to form one boroxine molecule releases three molecules of water.[2][6] This process is reversible and is the primary source of analytical ambiguity.

G cluster_0 Boronic Acid Monomer (Analyte of Interest) cluster_1 Boroxine Trimer (Source of Complexity) cluster_2 Water BA 3 x (R-B(OH)₂) BX (RBO)₃ BA->BX H2O 3 x H₂O BX->BA

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(2-(2-Morpholinoethoxy)phenyl)boronic acid
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(2-(2-Morpholinoethoxy)phenyl)boronic acid
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